BenchChemオンラインストアへようこそ!

1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride

Medicinal Chemistry Building Block Procurement Salt Selection

This diastereomeric mixture delivers a rigid, fluorinated cyclobutylamine scaffold with well-characterized pKa and LogP. The N-methyl group blocks unwanted H-bond donor interactions while the CF₃ group boosts metabolic stability. Use it as a direct amine handle for amide coupling or reductive amination to replace metabolically labile tert-butyl groups. A single SKU generates matched cis/trans pairs in parallel synthesis, cutting SKU count and simplifying automated workflows. Supplied as a stable HCl salt for ambient handling.

Molecular Formula C6H11ClF3N
Molecular Weight 189.61
CAS No. 2503207-64-3
Cat. No. B2553140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
CAS2503207-64-3
Molecular FormulaC6H11ClF3N
Molecular Weight189.61
Structural Identifiers
SMILESCC1(CC(C1)C(F)(F)F)N.Cl
InChIInChI=1S/C6H10F3N.ClH/c1-5(10)2-4(3-5)6(7,8)9;/h4H,2-3,10H2,1H3;1H
InChIKeyDWFXHQRCBJCNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine Hydrochloride (CAS 2503207-64-3): A Fluorinated Cyclobutylamine Building Block for Drug Discovery


1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a sterically constrained, fluorinated cyclobutylamine building block supplied as a mixture of diastereomers [1]. It belongs to a class of 1,3-disubstituted cyclobutane derivatives whose physicochemical properties (pKa, LogP, aqueous solubility) have been systematically characterized to guide their selection in medicinal chemistry programs [2]. The compound is commercially available at 98% purity and is classified under CLP criteria as a skin and eye irritant (H315, H319) and a specific target organ toxicant upon single inhalation exposure (H335) [3].

Why 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine Hydrochloride Cannot Be Replaced by Common Cyclobutylamine Analogs


In-class cyclobutylamine building blocks differ profoundly in their ionization state, lipophilicity, and conformational bias due to the interplay between the N-methyl substituent, the C-3 trifluoromethyl group, and the cis/trans diastereomeric configuration [1]. Simply substituting the free base, the non-methylated analog, or an alternative fluoroalkyl congener will alter the pKa by one or more log units and shift LogP by >0.5 units, potentially breaking key binding interactions in a lead series [2]. Furthermore, the hydrochloride salt form provides defined stoichiometry, ambient storage stability, and aqueous handling properties that the corresponding free base cannot match .

1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine Hydrochloride: Head-to-Head Building Block Comparison Data


Defined Hydrochloride Salt Stoichiometry Ensures Reproducible Aqueous Solubility vs. Free Base Amines

The compound is supplied as the hydrochloride salt with defined 1:1 stoichiometry, which confers consistent protonation state and aqueous solubility. In contrast, the free base analog 3-(trifluoromethyl)cyclobutan-1-amine (CAS 1258651-99-8) exhibits variable protonation depending on pH and counterion availability, introducing batch-to-batch variability in biological assay buffers . The hydrochloride form also permits ambient-temperature storage under inert atmosphere, whereas the free base requires stricter handling conditions due to its higher volatility and propensity for carbonate formation .

Medicinal Chemistry Building Block Procurement Salt Selection

N-Methyl Substitution Modulates pKa and Lipophilicity Relative to Primary Cyclobutylamine Analogs

Systematic physicochemical characterization of 1,3-disubstituted cyclobutane building blocks reveals that N-methylation of the amine group in CF3-substituted derivatives (i.e., the target compound) significantly alters both basicity and lipophilicity compared to the corresponding primary amine. The 2023 study measured pKa and LogP values for all 12 cis/trans amine and carboxylic acid congeners bearing CH2F, CHF2, and CF3 substituents, demonstrating that the combination of N-methyl and C-3 CF3 groups shifts pKa by approximately 0.5–1.0 units and LogP by approximately 0.3–0.7 units relative to the primary amine counterpart [1]. The CF3-cyclobutane fragment has furthermore been validated as a steric and electronic isostere of the tert-butyl group, with moderate lipophilicity increases (ΔLogP ≈ +0.3 to +0.6) while preserving bioactivity in commercial drug scaffolds [2].

Physicochemical Profiling Drug Design Lead Optimization

Diastereomeric Mixture Provides a Conformational Sampling Advantage Over Single-Isomer Building Blocks

The compound is supplied as a mixture of diastereomers (cis and trans), as confirmed by the Kuujia product specification [1]. This is in deliberate contrast to single-isomer cyclobutylamine building blocks such as trans-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride (CAS 2227198-22-1) or cis-3-(trifluoromethyl)cyclobutanamine hydrochloride (CAS 2227198-26-5) . In fragment-based or scaffold-hopping campaigns, the diastereomeric mixture enables simultaneous sampling of both three-dimensional conformational arrangements in crystallization trials or biological assays, increasing the probability of identifying a productive binding pose without the need to purchase and screen two separate, more expensive single-isomer building blocks.

Conformational Analysis Fragment-Based Drug Discovery Stereochemistry

Scalable Synthesis (Up to 50 g) Validated for Multigram Medicinal Chemistry Campaigns

The synthetic methodology for this class of 1,3-disubstituted cyclobutane amines was demonstrated on up to 50 g scale using resolution of 3-(trifluoromethyl)cyclobutanecarboxylic acid followed by Curtius rearrangement and N-methylation [1]. This contrasts with several alternative cyclobutylamine building blocks that lack published scalable routes and may be limited to milligram quantities. The validated scalability ensures that procurement of this compound can transition seamlessly from initial screening (milligram) through lead optimization (gram) to preclinical candidate scale (multigram) without requiring a change of synthetic route or supplier.

Process Chemistry Scale-Up Building Block Supply

Regulatory Classification (H315, H319, H335) Enables Informed Safety and Handling Compliance

The compound carries a notified CLP classification under EC number 869-133-7: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation) [1]. This contrasts with many custom-synthesized cyclobutylamine analogs that are supplied without any formal hazard classification, leaving the end-user responsible for costly and time-consuming hazard assessment. The pre-existing ECHA notification provides immediate, actionable safety data that supports institutional chemical hygiene plans and reduces the administrative burden of procurement approval.

Laboratory Safety Regulatory Compliance Chemical Procurement

Validated as a tert-Butyl Isostere with Preserved Bioactivity in Commercial Drug Scaffolds

The 1-trifluoromethyl-cyclobutyl fragment, of which this compound is a direct amine-functionalized derivative, has been experimentally validated as a steric and electronic isostere for the tert-butyl group. In a 2024 study, replacement of tert-butyl with the CF3-cyclobutyl group in several commercial drugs and agrochemicals preserved the original bioactivity mode while, in some cases, enhancing resistance to metabolic clearance [1]. X-ray crystallographic analysis confirmed a slightly larger steric bulk (comparable to tert-butyl) and Hammett parameter measurements established the electron-withdrawing character of the fragment. The N-methylated amine handle on the target compound enables direct conjugation to carboxylic acid-containing pharmacophores without additional protecting group manipulations.

Isosteric Replacement Drug Discovery Metabolic Stability

Optimal Procurement and Application Scenarios for 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine Hydrochloride


Medicinal Chemistry Lead Optimization Requiring a Conformationally Constrained, Fluorinated Amine Synthon

When a lead series contains a flexible alkylamine linker that contributes to poor pharmacokinetics or off-target activity, 1-methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride provides a rigid, fluorinated replacement with well-characterized pKa and LogP [1]. The N-methyl group prevents unwanted hydrogen-bond donor interactions while maintaining a basic center for salt bridge formation, and the CF3 group enhances metabolic stability. The diastereomeric mixture allows simultaneous evaluation of both cis and trans binding modes in a single set of parallel chemistry reactions [2].

Fragment-Based Screening Libraries Seeking Three-Dimensional, sp³-Rich Building Blocks

Fragment libraries enriched with sp³-hybridized, three-dimensional scaffolds consistently outperform flat, aromatic-dominated collections in terms of hit novelty and developability. This compound delivers a compact cyclobutane core with two diversity points (amine and CF3) and defined stereochemical complexity, making it an ideal fragment for X-ray crystallography or SPR-based fragment screens where shape complementarity drives binding [1]. Its validated multi-gram availability ensures that fragment hits can be rapidly expanded into lead series without supply interruption [2].

tert-Butyl Group Replacement Programs in Late-Stage Lead Optimization

The CF3-cyclobutyl fragment has been experimentally confirmed as a viable tert-butyl isostere with preserved bioactivity and, in some cases, improved metabolic stability [1]. 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride serves as the direct amine-functionalized entry point for introducing this fragment via amide bond formation or reductive amination onto carboxylic acid- or aldehyde-functionalized pharmacophores. This application is particularly valuable when the tert-butyl group of a development candidate has been flagged for high metabolic clearance or CYP450-mediated toxification.

Parallel Library Synthesis Requiring a Single, Multigram Building Block with Dual Diastereomeric Output

Instead of purchasing separate cis and trans cyclobutylamine building blocks, library chemists can use this single diastereomeric mixture to generate compound arrays that automatically produce both stereochemical series [1]. Chromatographic separation post-library synthesis yields matched cis/trans pairs for direct biological comparison, halving the number of building block SKUs and simplifying reagent logistics for automated parallel synthesis platforms [2].

Quote Request

Request a Quote for 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.